molecular formula C20H36O4 B1682993 PGE1 alcohol CAS No. 21562-57-2

PGE1 alcohol

Cat. No. B1682993
CAS RN: 21562-57-2
M. Wt: 340.5 g/mol
InChI Key: CMHCOGHTKXUQKW-JNJXVBRCSA-N
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Description

PGE1 alcohol, also known as Prostaglandin E1 alcohol, is a prostaglandin that may play an important role in affective disorders, with an excess being present in mania and a deficiency in depression . It contains 60 bonds in total, including 24 non-H bonds, 2 multiple bonds, 13 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 ketone (aliphatic), 3 hydroxyl groups, 1 primary alcohol, and 2 secondary .


Synthesis Analysis

The synthesis of prostaglandins, including PGE1, is of utmost importance due to their valuable medicinal applications and unique chemical structures . A unified synthesis of prostaglandins has been reported from the readily available dichloro-containing bicyclic ketone guided by biocatalytic retrosynthesis .


Molecular Structure Analysis

The molecular structure of PGE1 alcohol is characterized by a formula of C20H36O4 . It contains a total of 60 bonds, including 24 non-H bonds, 2 multiple bonds, 13 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 ketone (aliphatic), 3 hydroxyl groups, 1 primary alcohol, and 2 secondary .


Chemical Reactions Analysis

Alcohols, including PGE1 alcohol, undergo various reactions mainly at the functional group. Two major types of reactions are dehydration and oxidation . Dehydration involves the removal of the OH group from the alcohol carbon atom and a hydrogen atom from an adjacent carbon atom in the same molecule . Oxidation of alcohols leads to the formation of carbonyl-containing compounds such as aldehydes, ketones, and carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of alcohols are mainly due to the presence of the hydroxyl group . The boiling points of alcohols increase as the number of carbon atoms increases . Hydrogen bonding occurs between molecules in which a hydrogen atom is attached to a strongly electronegative element: fluorine, oxygen, or nitrogen .

Scientific Research Applications

Clinical Use in Affective Disorders

PGE1 may play a significant role in affective disorders, potentially being present in excess during mania and deficient during depression. Research suggests that platelets from manic patients produce more PGE1 than normal, while those from depressive patients produce less. Ethyl alcohol stimulates PGE1 production, whereas lithium inhibits it, indicating a possible role of PGE1 in these conditions .

Optimization in Drug Formulation

PGE1 is used in the clinic as Lipo-PGE1, but its stability both in storage and in vivo has been a concern due to leakage from the formulation. Research has focused on optimizing formulations such as nanoemulsions to improve the delivery and stability of PGE1 .

Oxygenation in One-Lung Ventilation

PGE1 has been reported to maintain adequate oxygenation among patients under one-lung ventilation (OLV). Studies are exploring whether PGE1 is safe in pulmonary shunt and oxygenation under different conditions, providing insights into its potential clinical applications .

Inhibition of Cancer Pathways

PGE1 has been found to inhibit Hedgehog (HH) signaling through the EP4 receptor, which could be significant in treating drug-refractory human medulloblastoma. This application shows promise for PGE1 in cancer therapy by targeting specific signaling pathways .

Activation of Transcriptional Factors

Recent discoveries have shown that PGE1 can bind and activate specific proteins like Nurr1, which could have implications for neurological diseases and conditions .

Future Directions

PGE1 alcohol has been studied in various medical contexts. For instance, it has been suggested that nutritional approaches may be of value in both depression and alcoholism, given the role of PGE1 in these conditions . Furthermore, PGE1 has been used in the management of congenital diaphragmatic hernia, with current evidence suggesting promising results and opportunities for future investigations .

properties

IUPAC Name

(2R,3R,4R)-4-hydroxy-2-(7-hydroxyheptyl)-3-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h12-13,16-18,20-22,24H,2-11,14-15H2,1H3/b13-12+/t16-,17+,18+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHCOGHTKXUQKW-KOAZGICHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201234163
Record name (11α,13E,15S)-1,11,15-Trihydroxyprost-13-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PGE1 alcohol

CAS RN

21562-57-2
Record name (11α,13E,15S)-1,11,15-Trihydroxyprost-13-en-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21562-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TR4161
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021562572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11α,13E,15S)-1,11,15-Trihydroxyprost-13-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary targets of PGE1 alcohol and what downstream effects does its binding elicit?

A1: PGE1 alcohol primarily targets the E-prostanoid (EP) receptors, specifically exhibiting agonistic activity at EP2 and EP4 receptors [, , , , , ]. Binding to EP2/EP4 receptors activates downstream signaling pathways, primarily through the Gαs protein and subsequent stimulation of adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels [, , , , ]. This increase in cAMP can then modulate various cellular processes, including cell proliferation, apoptosis, cytokine production, and immune cell function, depending on the cell type and context.

Q2: How does the activity of PGE1 alcohol differ from that of the endogenous ligand PGE2?

A2: While both PGE1 alcohol and PGE2 can activate EP2 and EP4 receptors, PGE1 alcohol demonstrates a distinct functional selectivity profile. Research suggests that PGE2 is the most potent activator of Gαs signaling among a panel of tested EP4 ligands, including PGE1 alcohol []. This implies that PGE1 alcohol may elicit a qualitatively different downstream response compared to PGE2 despite activating the same receptor subtypes.

Q3: What evidence supports the role of EP4 in mediating the effects of PGE1 alcohol?

A3: Studies utilizing highly selective EP4 antagonists like L-161,982, as well as EP4 receptor knockdown experiments using RNA interference, have demonstrated the specific involvement of EP4 in mediating PGE1 alcohol's effects on ERK phosphorylation and cell proliferation in colon cancer cells [].

Q4: What is the role of the EP2 receptor in mediating PGE1 alcohol's effects?

A4: Research suggests that EP2 is involved in mediating the inhibitory effects of PGE1 alcohol on dendritic cell function. Specifically, PGE1 alcohol, alongside the selective EP2 agonist butaprost, inhibited major histocompatibility complex class II expression and enhanced interleukin-10 production in these cells [].

Q5: How does PGE1 alcohol influence the development of allergic airway inflammation?

A5: Studies suggest that PGE1 alcohol can suppress allergic airway inflammation by inhibiting the activation of group 2 innate lymphoid cells (ILC2s) []. This inhibitory effect is mediated through the EP4 receptor and involves the suppression of GATA3 and ST2 expression, crucial factors for ILC2 activation [].

Q6: How does PGE1 alcohol affect the progression of cancer?

A6: The role of PGE1 alcohol in cancer progression appears to be complex and context-dependent. While some studies indicate its potential to promote cancer cell proliferation via EP4 activation [], others suggest that it might inhibit fibrotic responses induced by TGF-β1 in lung cancer cells, potentially hindering certain aspects of cancer progression [].

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